

# A Spectroscopic Comparison of 2-Amino-4-Methylpyridine and Its Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

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This guide provides a comprehensive spectroscopic comparison of 2-amino-4-methylpyridine and its derivatives. The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-amino-4-methylpyridine and a selection of its derivatives. This data is essential for comparing the structural and electronic properties of these molecules.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectra of pyridine derivatives are characterized by distinct chemical shifts for the aromatic protons, the amino group protons, and the methyl group protons. The substitution pattern on the pyridine ring significantly influences these chemical shifts.

Compound	Solvent	Chemical Shift (ppm)
2-Amino-4-methylpyridine	CDCl <sub>3</sub>	7.81 (d, 1H, H <sub>6</sub> ), 6.37 (d, 1H, H <sub>5</sub> ), 6.20 (s, 1H, H <sub>3</sub> ), 4.68 (s, 2H, NH <sub>2</sub> ), 2.16 (s, 3H, CH <sub>3</sub> )[1]
2-Amino-4,6-dimethylpyridine	-	Data not readily available in search results.
2-Amino-4-methyl-3-nitropyridine	-	Data not readily available in search results.

## <sup>13</sup>C NMR Spectral Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents.

Compound	Solvent	Chemical Shift (ppm)
2-Amino-4-methylpyridine	-	Data available through SpectraBase, but specific shifts not detailed in the initial search results.[2]

## FT-IR Spectral Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the amino group, the pyridine ring, and the methyl group are highlighted below.

Compound	Technique	Key Vibrational Frequencies (cm <sup>-1</sup> )
2-Amino-4-methylpyridine	ATR-Neat	N-H stretching (typically 3500-3200 cm <sup>-1</sup> ), C-H stretching, C=N and C=C stretching (in the aromatic region), C-N stretching.[2][3]
Complex of 2-Amino-4-methylpyridine with Cu(II)	-	3450 (s, νN-H), 3310 (w, νN-H), 3126 (w, νAr-C-H), 1674 (s, νC=O), 1576 (s), 1541 (s), 1428 (s, νAr-C=C), 1357 (s, νAr-C-N)[4]
Complex of 2-Amino-3-methylpyridine with AgNO <sub>3</sub>	-	3398 (NH), 3342 (CH), 3153 (CH), 1626 (C=C), 1520 (C=N), 470 (Ag-N)[3]

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
2-Amino-4-methylpyridine	Electron Ionization (75 eV)	108 (100%)	107, 80, 81, 53[5]
2-Amino-4-methyl-3-nitropyridine	-	153	Data not readily available in search results.[6]
2-Amino-4-methylpyrimidine	-	109	Data not readily available in search results.[7]

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of 2-amino-4-methylpyridine derivatives.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)